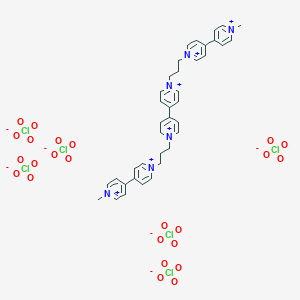
Napyradiomycin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napyradiomycin C2 is a natural product that has been discovered from the marine-derived actinomycete strain. It belongs to the napyradiomycin family of compounds that exhibit potent antibacterial activity. Napyradiomycin C2 has drawn significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.
Mechanism of Action
The mechanism of action of Napyradiomycin C2 is not fully understood yet. However, studies suggest that the compound works by inhibiting bacterial cell wall synthesis, which leads to the death of the bacteria. Napyradiomycin C2 has also been shown to disrupt bacterial membrane integrity, which further contributes to its antibacterial activity.
Biochemical and Physiological Effects:
Napyradiomycin C2 has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce DNA damage in bacterial cells, which leads to cell death. Napyradiomycin C2 has also been found to disrupt bacterial protein synthesis, which further contributes to its antibacterial activity.
Advantages and Limitations for Lab Experiments
Napyradiomycin C2 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in small quantities. However, the yield of the compound is relatively low, which makes it challenging to obtain large quantities for extensive studies. Additionally, the compound is highly complex, which makes its synthesis and purification process challenging.
Future Directions
The research on Napyradiomycin C2 is still in its early stages, and several future directions can be explored. The first direction is to explore the full potential of the compound as an antibacterial agent. More studies are needed to determine the optimal dosage and administration route for the compound. The second direction is to explore the potential of the compound as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells. The third direction is to explore the potential of the compound as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity in preliminary studies, and more studies are needed to explore its full potential.
Synthesis Methods
The synthesis of Napyradiomycin C2 involves the isolation of the compound from the actinomycete strain. The process involves the fermentation of the strain in a suitable growth medium, followed by extraction and purification of the compound using various chromatographic techniques. The yield of the compound is relatively low, which makes the synthesis process challenging.
Scientific Research Applications
Napyradiomycin C2 has been extensively studied for its antibacterial activity against various drug-resistant bacterial strains. The compound has shown promising results in inhibiting the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The research on Napyradiomycin C2 is still in its early stages, and more studies are needed to explore its full potential.
properties
CAS RN |
103106-19-0 |
|---|---|
Product Name |
Napyradiomycin C2 |
Molecular Formula |
C25H27Cl3O5 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+ |
InChI Key |
TUASWIIAAPWHMO-KPKJPENVSA-N |
Isomeric SMILES |
C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Canonical SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
synonyms |
napyradiomycin C2 NPD-C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




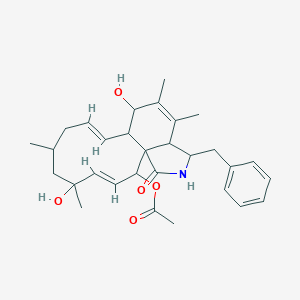
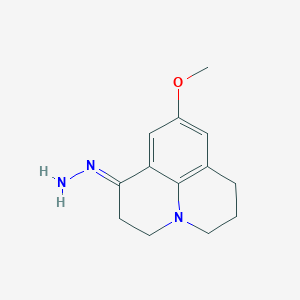
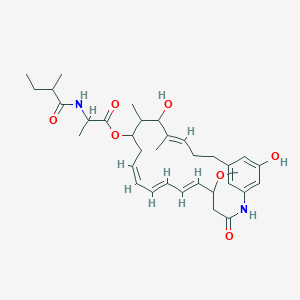
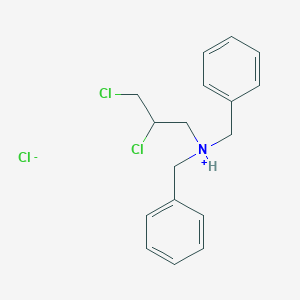
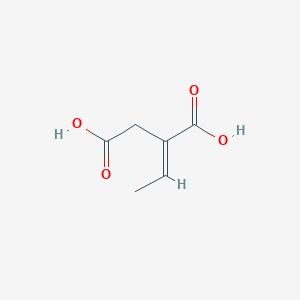
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



